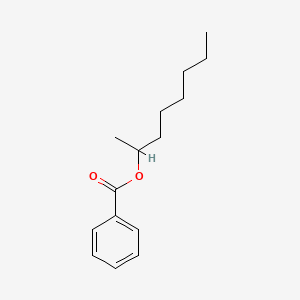
2-Octyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl benzoate, also known as octyl benzoate, is an ester formed from the condensation of benzoic acid and octanol. It is a colorless to pale yellow liquid with a pleasant odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties. It is also found in the leaves of lemon balm (Melissa officinalis) and is used as a fragrance in various cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyl benzoate can be synthesized through the esterification of benzoic acid with octanol. The reaction typically involves heating benzoic acid and octanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5COOH+C8H17OH→C6H5COOC8H17+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Octyl benzoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzoic acid and octanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid can be used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Benzoic acid and octanol.
Reduction: Octanol.
Transesterification: A different ester and an alcohol
Scientific Research Applications
2-Octyl benzoate has various applications in scientific research and industry:
Fragrance and Flavor Industry: Due to its pleasant odor, it is used as a fragrance in perfumes and as a flavoring agent in food products.
Cosmetics: It is used in cosmetic formulations for its fragrance and emollient properties.
Plasticizers: It can be used as a plasticizer in the production of polyvinyl chloride (PVC) to improve flexibility and durability.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-octyl benzoate primarily involves its interaction with olfactory receptors due to its aromatic properties. When used as a fragrance, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a pleasant smell. In cosmetic applications, it acts as an emollient, providing a smooth and soft texture to the skin .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with ethanol instead of octanol. It has a similar aromatic property but a different odor profile.
Methyl benzoate: Formed from benzoic acid and methanol, it is commonly used in perfumes and as a solvent.
Butyl benzoate: An ester of benzoic acid and butanol, used in fragrances and as a plasticizer.
Uniqueness of 2-Octyl Benzoate
This compound is unique due to its longer alkyl chain (octyl group), which imparts different physical properties such as a higher boiling point and a distinct odor profile compared to shorter-chain esters. Its use as a plasticizer in PVC production also highlights its versatility in industrial applications .
Properties
CAS No. |
6938-51-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
octan-2-yl benzoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-7-10-13(2)17-15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
WARXKCSTKHDFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


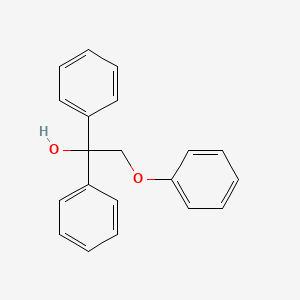
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
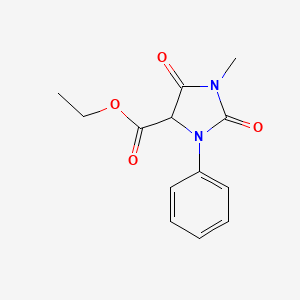

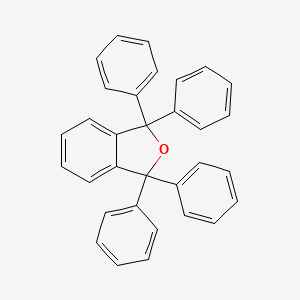
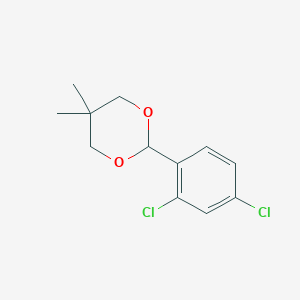
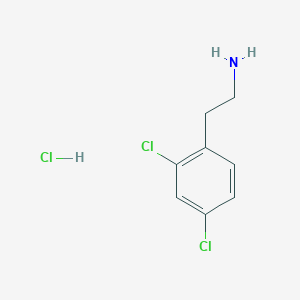
![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)


![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
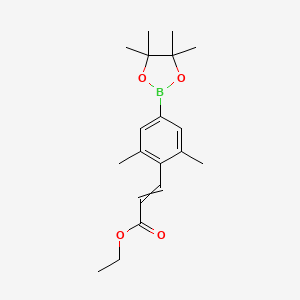
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

